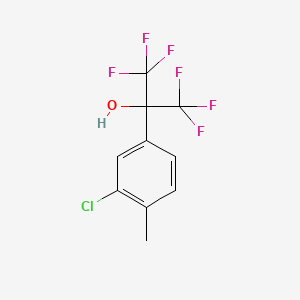

2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

CAS No.:

Cat. No.: VC18355109

Molecular Formula: C10H7ClF6O

Molecular Weight: 292.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClF6O |

|---|---|

| Molecular Weight | 292.60 g/mol |

| IUPAC Name | 2-(3-chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

| Standard InChI | InChI=1S/C10H7ClF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |

| Standard InChI Key | DFKGMQNAOHISDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central propan-2-ol group substituted with six fluorine atoms (1,1,1,3,3,3-hexafluoro) and a 3-chloro-4-methylphenyl aromatic ring. The IUPAC name, 2-(3-chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, reflects this arrangement . Key structural attributes include:

-

Molecular Formula: C₁₀H₇ClF₆O

The hexafluoroisopropanol moiety introduces strong electron-withdrawing effects, while the chloro and methyl groups on the phenyl ring modulate steric and electronic properties.

Spectroscopic and Physical Properties

Limited experimental data are available for this specific compound, but analogies to related fluorinated alcohols provide insights:

The strong hydrogen-bond-donating capacity of the hydroxyl group, combined with the electron-deficient fluorinated backbone, enhances solubility in fluorinated solvents and stabilizes reactive intermediates .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized through nucleophilic substitution or Friedel-Crafts alkylation reactions. A proposed route involves:

-

Starting Material: 3-Chloro-4-methylphenol or its derivatives.

-

Reaction with Hexafluoropropene:

This step leverages HFIP’s role as a solvent to stabilize carbocation intermediates .

Optimization Challenges

-

Side Reactions: Competing halogenation or over-fluorination requires precise temperature control (typically –20°C to 0°C) .

-

Catalysis: Lewis acids like BF₃·Et₂O may enhance regioselectivity .

-

Yield: Reported yields for analogous syntheses range from 40–65% .

Applications in Chemistry and Materials Science

Pharmaceutical Intermediates

The compound’s trifluoromethyl groups improve metabolic stability and membrane permeability, making it valuable in drug discovery:

-

Anticancer Agents: Fluorinated alcohols enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

-

Antiviral Compounds: Analogous structures show activity against RNA viruses by disrupting viral replication machinery .

Polymer Science

-

High-Performance Resins: Incorporation into epoxy or polyurethane matrices improves thermal stability (decomposition temperatures >300°C).

-

Surface Modifiers: Self-assembled monolayers (SAMs) derived from fluorinated alcohols reduce surface energy in coatings .

Organic Synthesis

-

Catalytic Applications: Acts as a co-solvent in Brønsted acid-catalyzed reactions (e.g., Baeyer-Villiger oxidations) .

-

Radical Stabilization: The electron-deficient environment suppresses side reactions in free-radical polymerizations .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume